[(5-Chloropyrazin-2-yl)methyl](methyl)[(5-methyl-1,2-oxazol-3-yl)methyl]amine
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Overview
Description
(5-Chloropyrazin-2-yl)methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amine is a complex organic compound that features a pyrazine ring substituted with a chloromethyl group and an oxazole ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropyrazin-2-yl)methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the chlorination of pyrazine to obtain 5-chloropyrazine. This intermediate is then reacted with formaldehyde and a secondary amine to introduce the methyl group. The oxazole ring is synthesized separately through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and a nitrile. Finally, the two components are coupled under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of (5-Chloropyrazin-2-yl)methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amine may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(5-Chloropyrazin-2-yl)methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove oxygen functionalities or reduce double bonds.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases to deprotonate nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of amines, ethers, or thioethers.
Scientific Research Applications
(5-Chloropyrazin-2-yl)methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Chloropyrazin-2-yl)methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
(5-Chloropyrazin-2-yl)methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amine: Features both pyrazine and oxazole rings, making it unique in its structural complexity.
(5-Chloropyrazin-2-yl)methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amine: Similar in structure but may have different substituents on the pyrazine or oxazole rings.
Uniqueness
The uniqueness of (5-Chloropyrazin-2-yl)methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amine lies in its combination of pyrazine and oxazole rings, which imparts distinct chemical and biological properties. This dual-ring system can enhance its binding affinity to biological targets and improve its stability under various conditions.
Properties
IUPAC Name |
N-[(5-chloropyrazin-2-yl)methyl]-N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O/c1-8-3-9(15-17-8)6-16(2)7-10-4-14-11(12)5-13-10/h3-5H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBPYYAQYWYULI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN(C)CC2=CN=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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